
Brilaroxazine: A Technical Deep Dive into its
Discovery and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Brilaroxazine

Cat. No.: B606366 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Brilaroxazine (developmental code name: RP5063) is a novel, third-generation atypical

antipsychotic currently in late-stage clinical development by Reviva Pharmaceuticals.[1][2][3]

This document provides a comprehensive technical overview of its discovery, mechanism of

action, and clinical development history, with a focus on quantitative data and experimental

methodologies.

Introduction: Addressing Unmet Needs in
Schizophrenia Treatment
Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms

including positive (hallucinations, delusions), negative (apathy, social withdrawal), and cognitive

deficits.[4][5] While existing antipsychotics are effective for many patients, they are often

associated with significant side effects such as weight gain, metabolic issues, and

extrapyramidal symptoms, leading to poor patient compliance. Brilaroxazine was developed to

address these unmet needs by offering a potentially more favorable efficacy and safety profile.

Discovery and Preclinical Development
Brilaroxazine, also known as oxaripiprazole, is a new chemical entity discovered in-house by

Reviva Pharmaceuticals. Structurally, it is a benzoxazinone derivative, distinguishing it from

aripiprazole through the substitution of a methylene group with an oxygen atom in the
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quinolinone ring system. This modification in the secondary pharmacophore is crucial for its

distinct binding profile and intrinsic efficacy at dopamine and serotonin receptors.

Preclinical studies in rodent models demonstrated Brilaroxazine's antipsychotic potential. In a

dizocilpine-induced hyperactivity model, which mimics certain psychotic symptoms in humans,

Brilaroxazine significantly reduced spontaneous locomotor activity and stereotypy. For

instance, at doses of 10 mg/kg and 30 mg/kg, it decreased stereotypy by 51% and 58%

(p<0.001), respectively.

Pharmacodynamics: A Modulator of Dopamine-
Serotonin Systems
Brilaroxazine's mechanism of action lies in its role as a dopamine-serotonin system modulator.

It exhibits a unique profile of partial agonism and antagonism across a range of G-protein

coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia.

Receptor Binding Affinity
Brilaroxazine demonstrates high affinity for several key dopamine and serotonin receptors.

The following table summarizes its binding affinities (Ki) at various receptors. A lower Ki value

indicates a higher binding affinity.
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Receptor Binding Affinity (Ki, nM) Functional Activity

Dopamine Receptors

D₂ High Partial Agonist

D₃ High Partial Agonist

D₄ High Partial Agonist

Serotonin Receptors

5-HT₁ₐ 1.5 Potent Partial Agonist

5-HT₂ₐ High Partial Agonist

5-HT₂ₑ High Antagonist

5-HT₂C Moderate Antagonist

5-HT₆ Moderate Antagonist

5-HT₇ High Antagonist

Other

Serotonin Transporter (SERT) Moderate -

Data sourced from multiple references.

Signaling Pathways
Brilaroxazine's therapeutic effects are believed to be mediated through its modulation of

downstream signaling cascades. Its partial agonism at D₂ receptors provides a stabilizing effect

on dopamine neurotransmission, avoiding the complete blockade that can lead to

extrapyramidal symptoms and hyperprolactinemia. Concurrently, its activity at various serotonin

receptors, particularly its potent partial agonism at 5-HT₁ₐ and antagonism at 5-HT₂ₐ and 5-HT₇

receptors, is thought to contribute to its efficacy against negative symptoms and cognitive

deficits, as well as its favorable side-effect profile.
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Brilaroxazine's multimodal action on key dopamine and serotonin receptors.

Pharmacokinetics
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Pharmacokinetic studies have demonstrated that Brilaroxazine has a predictable profile

suitable for once-daily dosing.

Parameter Value

Bioavailability >80%

Protein Binding >99%

Metabolism
Primarily hepatic via CYP3A4 (64%) and

CYP2D6 (17%)

Elimination Half-life ~55-60 hours

Drug-drug interaction studies have shown that co-administration with a strong CYP3A4 inhibitor

(itraconazole) did not result in a clinically significant interaction. However, a potent CYP3A4

inducer (phenytoin) decreased Brilaroxazine exposure, suggesting a potential for a clinically

significant interaction.

Clinical Development
Brilaroxazine has undergone a comprehensive clinical development program, including Phase

I, II, and III trials.

Phase I and II Studies
Phase I studies in healthy volunteers and patients with stable schizophrenia established the

safety and pharmacokinetic profile of Brilaroxazine. A Phase II study (REFRESH) in patients

with acute exacerbations of schizophrenia or schizoaffective disorder demonstrated the drug's

efficacy, meeting its primary endpoint of a significant reduction in the Positive and Negative

Syndrome Scale (PANSS) total score compared to placebo at day 28.

Phase III Program: The RECOVER Trials
The pivotal Phase III program for Brilaroxazine in schizophrenia includes the completed

RECOVER trial and the ongoing RECOVER-2 trial.

Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.
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Patient Population: 411 patients with an acute exacerbation of schizophrenia.

Inclusion Criteria: Ages 18-65 with a DSM-5 diagnosis of schizophrenia, PANSS total score

of 80-120, and a Clinical Global Impression-Severity (CGI-S) score of ≥4.

Treatment Arms:

Brilaroxazine 15 mg once daily

Brilaroxazine 50 mg once daily

Placebo once daily

Primary Endpoint: Change from baseline in PANSS Total Score at Week 4.

Secondary Endpoints: Changes in PANSS subscales (Positive, Negative, etc.), CGI-S, and

Personal and Social Performance (PSP) scale.

The 50 mg dose of Brilaroxazine met the primary and all secondary endpoints with statistically

significant and clinically meaningful improvements over placebo.

Endpoint
Brilaroxazine
50 mg (Change
from Baseline)

Placebo
(Change from
Baseline)

Placebo-
Adjusted
Difference

p-value

PANSS Total

Score
-23.9 -13.8 -10.1 <0.001

PANSS Positive

Symptoms

Significant

Reduction
- - <0.001

PANSS Negative

Symptoms

Significant

Reduction
- - 0.003

CGI-S
Significant

Improvement
- - <0.001

PSP Score
Significant

Improvement
- - <0.001
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Brilaroxazine was well-tolerated, with treatment-emergent adverse event (TEAE) rates

comparable to placebo.

Parameter
Brilaroxazine 15
mg

Brilaroxazine 50
mg

Placebo

Overall TEAE Rate 34.5% 35.5% 30%

Discontinuation Rate 19% 16% 22%

Discontinuation due to

Adverse Events
1% 0% 4%

Clinically Significant

Weight Gain (≥7%)
2.1% 5.9% 2.9%

Data for weight gain is from a comparable short-term trial.

A confirmatory Phase III trial, RECOVER-2, is planned to further evaluate the efficacy and

safety of Brilaroxazine.

Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.

Patient Population: Approximately 450 patients with acute schizophrenia.

Treatment Arms:

Brilaroxazine 30 mg once daily

Brilaroxazine 50 mg once daily

Placebo once daily

Primary Endpoint: Change from baseline in PANSS Total Score at Day 28.
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Generalized workflow for the Phase III RECOVER clinical trials.

Future Directions and Potential Indications
Reviva Pharmaceuticals is pursuing an NDA submission to the FDA for Brilaroxazine for the

treatment of schizophrenia, anticipated in 2025. The company is also exploring the potential of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b606366?utm_src=pdf-body-img
https://www.benchchem.com/product/b606366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Brilaroxazine for other neuropsychiatric and inflammatory disorders, including schizoaffective

disorder, bipolar disorder, major depressive disorder, and pulmonary arterial hypertension

(PAH) and idiopathic pulmonary fibrosis (IPF), for which it has received Orphan Drug

Designation from the FDA.

Conclusion
Brilaroxazine represents a promising advancement in the treatment of schizophrenia. Its

unique pharmacodynamic profile as a dopamine-serotonin system modulator translates into a

robust clinical efficacy across the major symptom domains of schizophrenia, coupled with a

favorable safety and tolerability profile. The positive results from the pivotal RECOVER trial

underscore its potential to become a valuable therapeutic option for individuals living with this

challenging condition. Further data from the ongoing clinical development program will continue

to delineate its role in the evolving landscape of antipsychotic therapy.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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